molecular formula C13H15IO3 B1396383 4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid CAS No. 1338495-25-2

4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid

Cat. No. B1396383
M. Wt: 346.16 g/mol
InChI Key: KVBQKQXUUFKVAC-UHFFFAOYSA-N
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Description

“4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid” is an organic compound with the molecular formula C13H15IO3 . It has an average mass of 346.161 Da and a monoisotopic mass of 346.006592 Da .


Molecular Structure Analysis

The molecular structure of “4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid” consists of 13 carbon atoms, 15 hydrogen atoms, 1 iodine atom, and 3 oxygen atoms . The exact structure is not provided in the search results.

Scientific Research Applications

Synthesis and Derivatives

4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid is utilized in the synthesis of various chemical compounds. For instance, it has been used in the synthesis of p-aminobenzoic acid diamides, where the acid chloride of a similar compound, 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride, was reacted with anesthesin followed by hydrolysis to afford a carbonylamino derivative of benzoic acid (Agekyan & Mkryan, 2015). Additionally, similar compounds have been involved in the synthesis of novel heterocyclic systems, including spiro-linked tetrahydropyran and dihydro-pyrimidoisoquinoline fragments (Kisel, Kostyrko, Platonov & Kovtunenko, 2002).

Enantiospecific Synthesis

Enantiospecific synthesis of similar compounds, such as 6-Ethyl-3,4-dihydro-2-methyl-4-oxo-2H-pyran-5-carboxylic acid, demonstrates the potential of 4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid in producing optically active substances. This process involves reduction and decarboxylation to obtain tetrahydro-2H-pyranols with high enantiomeric excess (Deschenaux, Kallimopoulos, Stoeckli-Evans & Jacot‐Guillarmod, 1989).

Tetrahydroquinoline Derivatives

The compound has been used in the synthesis of tetrahydroquinoline derivatives. A process involving ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate led to the formation of amino-4-tetrahydroquinolinylidene-2-pentenedioic acid derivatives (Bombarda, Erba, Gelmi & Pocar, 1992).

Preparation of C-aryl Glucoside SGLT2 Inhibitors

In pharmaceutical research, an analogous compound (2S,3R,4R,5S,6R)-2-(3-(4-ethylbenzyl)-4-chlorophenyl)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol was synthesized from 5-bromo-2-chlorobenzoic acid. This highlights the potential role of 4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid in the development of novel medical compounds (Liu, Li & Lu, 2008).

Substituted 2-Aminobenzo[b]pyrans Synthesis

Substituted 2-aminobenzo[b]pyrans were synthesized by three-component condensation involving similar compounds. This indicates the versatility of 4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid in synthesizing diverse chemical structures (Shestopalov, Emelianova & Nesterov, 2003).

properties

IUPAC Name

4-[(2-iodophenyl)methyl]oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15IO3/c14-11-4-2-1-3-10(11)9-13(12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBQKQXUUFKVAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CC=CC=C2I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid
Reactant of Route 6
4-(2-Iodobenzyl)tetrahydro-2H-pyran-4-carboxylic acid

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